4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine
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Overview
Description
4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 4, a methanesulfonylethyl group at position 1, and an amine group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-chloroethyl methanesulfonate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Another approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts to achieve the desired coupling under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The choice of synthetic route and reaction conditions depends on factors such as cost, availability of starting materials, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at position 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanesulfonylethyl group can undergo oxidation to form sulfone derivatives or reduction to yield sulfide derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki–Miyaura coupling, to form new carbon–carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Solvents: Dimethylformamide (DMF), acetonitrile
Catalysts: Palladium catalysts for coupling reactions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products
The major products formed from these reactions include substituted pyrazoles, sulfone derivatives, and coupled products with various functional groups.
Scientific Research Applications
4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine involves its interaction with molecular targets such as protein kinases. By inhibiting these enzymes, the compound can disrupt cellular signaling pathways that control cell growth, differentiation, and metabolism . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the transfer of phosphate groups from ATP to target proteins.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(2-methanesulfonylethyl)-3,5-diphenyl-1H-pyrazolo[3,4-c]pyridazine:
2-(1-bromo-2-methanesulfonylethyl)-4-chloro-1-methoxybenzene: Features a bromo group and a methoxybenzene ring, providing unique reactivity and uses.
Uniqueness
4-chloro-1-(2-methanesulfonylethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit protein kinases and participate in various chemical reactions makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H10ClN3O2S |
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Molecular Weight |
223.68 g/mol |
IUPAC Name |
4-chloro-1-(2-methylsulfonylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C6H10ClN3O2S/c1-13(11,12)3-2-10-4-5(7)6(8)9-10/h4H,2-3H2,1H3,(H2,8,9) |
InChI Key |
TXTQYNGCFYDDOC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C(=N1)N)Cl |
Origin of Product |
United States |
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